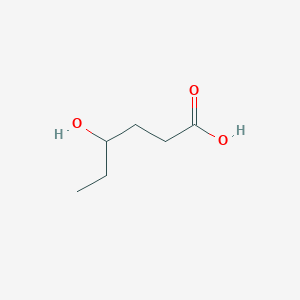

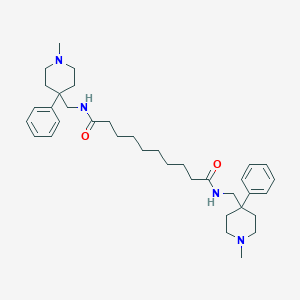

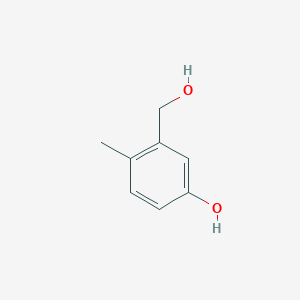

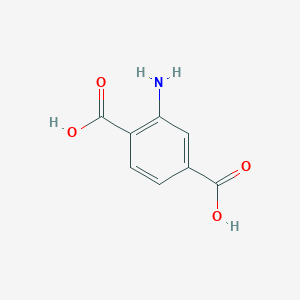

![molecular formula C11H10O4 B087864 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid CAS No. 14939-91-4](/img/structure/B87864.png)

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Vue d'ensemble

Description

The compound , 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, is a caffeic acid derivative with relevance in various chemical and pharmacological studies. Its synthesis, properties, and reactions with other chemical entities underline its importance in the field of organic chemistry and its potential for further applications in material science and medicinal chemistry.

Synthesis Analysis

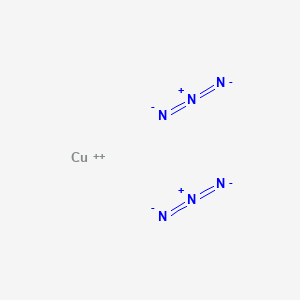

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid involves several key steps, including the formation from caffeic acid. An example of its synthesis can be seen in the formation of a copper(II) complex with this compound, highlighting its ability to engage in complex formation and its potential utility in inhibitory activity studies against enzymes like urease (X.-F. Chen et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound has been determined using techniques such as single crystal X-ray diffraction, which provides valuable information on its geometric configuration and electronic structure. This structural data is crucial for understanding the compound's reactivity and binding properties.

Chemical Reactions and Properties

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid undergoes various chemical reactions, including coupling with other organic compounds. For instance, Rh(III)-catalyzed coupling between acrylic acids and ynenones showcases the compound's ability to participate in complex organic synthesis processes, leading to products with potential cytotoxicity against cancer cell lines (Yu-qin Jiang et al., 2019).

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” has been studied for its potential anticancer properties .

Methods of Application or Experimental Procedures

The compound was prepared and structurally characterized using NMR, mass spectrum, and X-ray crystallography . A clonogenic long-term survival assay of the compound against HCT116 human colon cancer cells was conducted .

Results or Outcomes

The compound showed an anticancer ability, with a GI50 value of 24.9 μM . Docking experiments within the active sites of aurora kinase A and B were carried out to explain the anticancer property of the compound .

Application as Urease Inhibitor

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” has been synthesized and used to prepare a Cu (II) complex, which was studied for its urease inhibitory activity .

Methods of Application or Experimental Procedures

The structure of the Cu (II) complex was determined by single crystal X-ray diffraction . The urease inhibitory activity of the complex was then studied .

Results or Outcomes

The results showed that the IC50 of the complex is 0.56 μmol/L, which is superior to the positive control acetohydroxamic acid (AHA, IC50 was 10.95 μmol/l), indicating that the complex has strong inhibitory activity towards urease .

Application in IKKβ Inhibition

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” has been synthesized and used to prepare a novel isoflavone, which was studied for its IKKβ inhibitory activity .

Methods of Application or Experimental Procedures

The structure of the isoflavone compound was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . The IKKβ inhibitory activity of the compound was then studied .

Results or Outcomes

The results showed that the compound has strong inhibitory activity towards IKKβ .

Application in Pharmaceutical Compositions

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” has been used in the preparation of pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases .

Methods of Application or Experimental Procedures

The compound was used in the preparation of pharmaceutical compositions .

Results or Outcomes

The pharmaceutical compositions containing the compound were found to be useful for the treatment of various diseases .

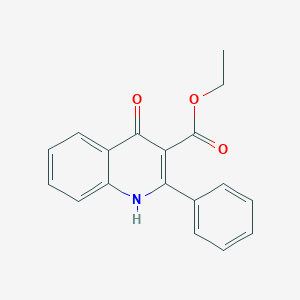

Application in Synthesis of Novel Isoflavone

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” has been synthesized and used to prepare a novel isoflavone .

Methods of Application or Experimental Procedures

The structure of the isoflavone compound was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography .

Results or Outcomes

The novel isoflavone was successfully synthesized .

Application in Pharmaceutical Compositions

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” has been used in the preparation of pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases .

Methods of Application or Experimental Procedures

The compound was used in the preparation of pharmaceutical compositions .

Results or Outcomes

The pharmaceutical compositions containing the compound were found to be useful for the treatment of various diseases .

Propriétés

IUPAC Name |

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOZWMLNDDCDJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.